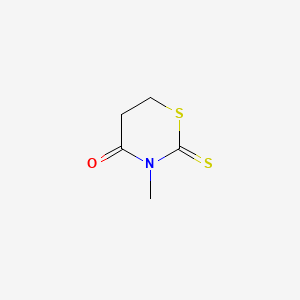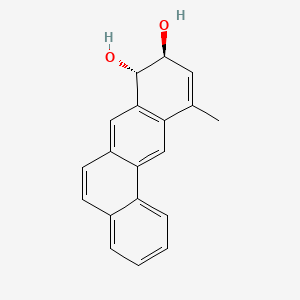
trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is part of a class of chemicals known for their complex ring structures and potential biological activities. PAHs are often studied for their environmental impact and biological effects, including carcinogenicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol typically involves the dihydroxylation of benz(a)anthracene derivatives. One common method includes the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the trans-diol .
Industrial Production Methods: Industrial production of such compounds is less common due to their specialized applications. when required, large-scale synthesis follows similar routes with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction can convert the diol to its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of benz(a)anthracene-8,9-quinone.
Reduction: Formation of 11-Methyl-8,9-dihydrobenz(a)anthracene.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a model substrate in studies of PAH metabolism and environmental degradation. It helps in understanding the pathways through which PAHs are broken down in the environment.
Biology: In biological research, trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol is studied for its interactions with enzymes involved in PAH metabolism, such as cytochrome P450 enzymes .
Medicine: The compound’s potential carcinogenic properties make it a subject of interest in cancer research. It is used to study the mechanisms of PAH-induced carcinogenesis and to develop strategies for cancer prevention.
Industry: While not widely used industrially, the compound’s derivatives can be found in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological effects of trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol are primarily mediated through its interaction with cellular enzymes. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenesis and carcinogenesis . The formation of diol-epoxides is a key step in this process, as these intermediates are highly reactive and can form covalent bonds with cellular macromolecules.
Comparison with Similar Compounds
- trans-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene
- trans-1,2-Dihydroxy-1,2-dihydrobenz(a)anthracene
- trans-5,6-Dihydroxy-5,6-dihydrobenz(a)anthracene
- trans-10,11-Dihydroxy-10,11-dihydrobenz(a)anthracene
Comparison: Compared to its analogs, trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol exhibits unique reactivity due to the presence of the methyl group at the 11th position. This methyl group can influence the compound’s metabolic pathways and its interaction with enzymes, potentially altering its biological activity and carcinogenic potential .
Properties
CAS No. |
83462-60-6 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(8S,9S)-11-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol |
InChI |
InChI=1S/C19H16O2/c1-11-8-18(20)19(21)17-9-13-7-6-12-4-2-3-5-14(12)16(13)10-15(11)17/h2-10,18-21H,1H3/t18-,19-/m0/s1 |
InChI Key |
CPYYFIDRYZIXSK-OALUTQOASA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H](C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Canonical SMILES |
CC1=CC(C(C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


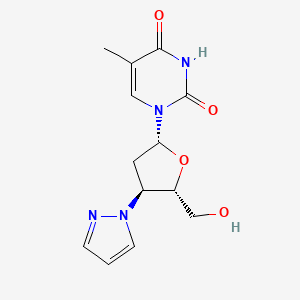


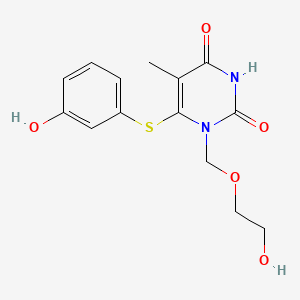
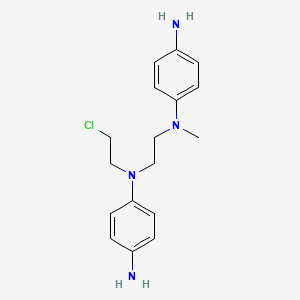
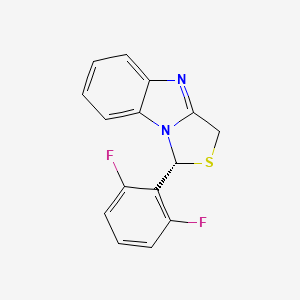
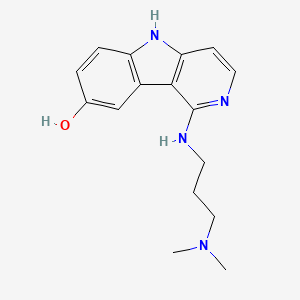
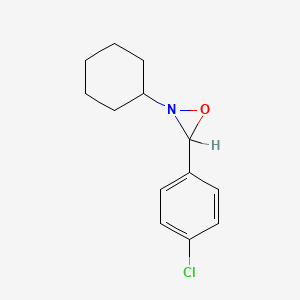
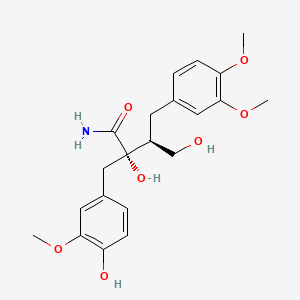

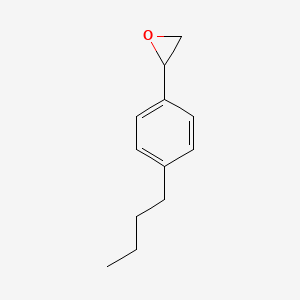
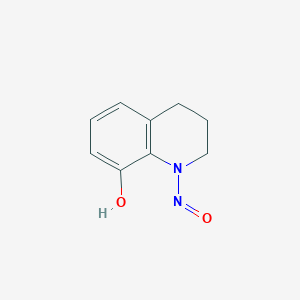
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
